3-(4-Chloro-phenyl)-1-phenyl-2-[1,2,4]triazol-1-yl-propan-1-one
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Overview
Description
3-(4-Chloro-phenyl)-1-phenyl-2-[1,2,4]triazol-1-yl-propan-1-one is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-phenyl)-1-phenyl-2-[1,2,4]triazol-1-yl-propan-1-one typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate reagent, such as triethyl orthoformate, to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-phenyl)-1-phenyl-2-[1,2,4]triazol-1-yl-propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-phenyl)-1-phenyl-2-[1,2,4]triazol-1-yl-propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antifungal and antibacterial properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used in the study of enzyme inhibition and as a probe to understand biological pathways involving triazole derivatives.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-phenyl)-1-phenyl-2-[1,2,4]triazol-1-yl-propan-1-one involves the inhibition of specific enzymes. In the case of its antifungal activity, the compound inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol in fungal cell membranes. This inhibition disrupts the cell membrane structure, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A widely used antifungal agent with a similar triazole structure.
Itraconazole: Another antifungal agent with a triazole ring, used to treat various fungal infections.
Uniqueness
3-(4-Chloro-phenyl)-1-phenyl-2-[1,2,4]triazol-1-yl-propan-1-one is unique due to its specific substitution pattern and the presence of both phenyl and chlorophenyl groups.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-phenyl-2-(1,2,4-triazol-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-15-8-6-13(7-9-15)10-16(21-12-19-11-20-21)17(22)14-4-2-1-3-5-14/h1-9,11-12,16H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIOHBGTGCHEBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CC2=CC=C(C=C2)Cl)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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